molecular formula C25H22ClNO4 B8178090 N-Fmoc-2-chloro-D-homophenylalanine

N-Fmoc-2-chloro-D-homophenylalanine

Cat. No.: B8178090
M. Wt: 435.9 g/mol
InChI Key: MHMSWSOHEVKDLP-HSZRJFAPSA-N
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Description

N-Fmoc-2-chloro-D-homophenylalanine: is a derivative of phenylalanine, a common amino acid. The compound is often used in peptide synthesis due to its unique properties, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-chloro-D-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group.

    Chlorination: The phenyl ring is chlorinated to introduce the 2-chloro substituent.

    Purification: The compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-chloro-D-homophenylalanine: can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the Fmoc protecting group can be reduced.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution may introduce various functional groups.

Scientific Research Applications

N-Fmoc-2-chloro-D-homophenylalanine: has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Studied for its role in protein-protein interactions.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Used in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-Fmoc-2-chloro-D-homophenylalanine involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other sites. The chlorine-substituted phenyl ring may interact with various enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Phenylalanine: Lacks the chlorine substituent.

    Fmoc-L-Hph(2-Cl)-OH: The L-enantiomer of the compound.

    Boc-D-Hph(2-Cl)-OH: Uses a different protecting group (tert-butyloxycarbonyl).

Uniqueness

N-Fmoc-2-chloro-D-homophenylalanine: is unique due to the combination of the Fmoc protecting group and the chlorine-substituted phenyl ring. This combination provides specific chemical and biological properties that are valuable in peptide synthesis and other applications.

Properties

IUPAC Name

(2R)-4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMSWSOHEVKDLP-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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